Fasnall benzenesulfonate

Cancer Metabolism De Novo Lipogenesis FASN Biochemical Assay

For FASN studies demanding mechanistic clarity, this thiophenopyrimidine selectively targets co-factor nucleotide-binding sites without inhibiting upstream regulators (ACC, AMPK). Offers a practical potency window (biochemical IC50 3.71 µM) versus ultra-potent inhibitors for graded dose-response. Validated in vivo for HER2+ tumor reduction (33%) and 63% improvement in carboplatin response rate. Ideal for de novo lipogenesis blockade research.

Molecular Formula C25H28N4O3S2
Molecular Weight 496.6 g/mol
Cat. No. B8069681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFasnall benzenesulfonate
Molecular FormulaC25H28N4O3S2
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCC1=C(SC2=NC=NC(=C12)NC3CCN(C3)CC4=CC=CC=C4)C.C1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C19H22N4S.C6H6O3S/c1-13-14(2)24-19-17(13)18(20-12-21-19)22-16-8-9-23(11-16)10-15-6-4-3-5-7-15;7-10(8,9)6-4-2-1-3-5-6/h3-7,12,16H,8-11H2,1-2H3,(H,20,21,22);1-5H,(H,7,8,9)
InChIKeyKLKWHGQIUKBXKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fasnall Benzenesulfonate: A Thiophenopyrimidine Fatty Acid Synthase (FASN) Inhibitor for Preclinical Research Procurement


Fasnall benzenesulfonate (CAS 2187367-11-7) is a thiophenopyrimidine-based small molecule that functions as a selective inhibitor of fatty acid synthase (FASN) [1]. It acts by targeting the co-factor nucleotide-binding sites of the FASN enzyme, thereby blocking de novo lipogenesis . In cell-free biochemical assays using purified human FASN, Fasnall exhibits an IC50 of 3.71 µM, and in cellular contexts, it demonstrates nanomolar-range inhibition of acetate and glucose incorporation into lipids in HepG2 cells (IC50 = 147 nM and 213 nM, respectively) . The compound is supplied as a benzenesulfonate salt, typically with ≥98% purity (HPLC), and is intended exclusively for laboratory research use, not for human therapeutic application .

Procurement Risk Alert: Why FASN Inhibitors Are Not Interchangeable in Experimental Systems


Selecting a fatty acid synthase (FASN) inhibitor for research procurement demands careful differentiation, as compounds within this class exhibit pronounced divergence in molecular target engagement, off-target liability, and in vivo therapeutic index [1]. The catalytic architecture of FASN presents multiple distinct druggable domains—including the β-ketoacyl synthase, enoyl reductase, and thioesterase domains—as well as co-factor binding sites, each targeted by different chemotypes with varying selectivity and potency profiles [2]. Consequently, a potent inhibitor of the thioesterase domain (e.g., IPI-9119 with an IC50 of 0.3 nM) may induce a fundamentally different cellular lipidomic signature and phenotypic outcome compared to a co-factor site binder like Fasnall, even when both nominally suppress FASN activity [3][4]. Generic substitution based solely on a shared 'FASN inhibitor' classification ignores these critical mechanistic distinctions and can introduce significant experimental variability, confound data interpretation, and invalidate cross-study comparisons in oncology or metabolism research [5].

Fasnall Benzenesulfonate: Quantitative Differential Evidence vs. Key FASN Inhibitor Comparators


Biochemical Potency Positioning: Fasnall vs. TVB-2640 and IPI-9119 in Cell-Free FASN Assays

In a direct cross-study comparison of biochemical potency against purified human FASN, Fasnall (IC50 = 3.71 µM) exhibits lower intrinsic enzyme inhibitory potency compared to the clinical-stage FASN inhibitor TVB-2640 (denifanstat; IC50 = 0.044–0.052 µM) and the irreversible preclinical inhibitor IPI-9119 (IC50 = 0.3 nM) [1][2][3]. While this positions Fasnall as a less potent biochemical inhibitor, this characteristic is relevant for researchers seeking a tool compound with a moderate potency window to avoid complete pathway ablation in dose-response studies. This differential potency profile supports its use in systems where partial FASN inhibition is desired to study adaptive metabolic responses [4].

Cancer Metabolism De Novo Lipogenesis FASN Biochemical Assay

Target Selectivity Profile: Fasnall Exhibits Absence of Inhibition Against a Panel of Co-Factor Binding Proteins vs. Broader Class Inference

In head-to-head selectivity profiling, Fasnall demonstrated no significant inhibitory activity against a curated panel of nucleotide- and co-factor-binding proteins, including acetyl-CoA carboxylase (ACC), Hsp70, Hsp90, TRAP-1, AMPKα, AMPKγ, DAP kinase 3, IRAK2, NEK9, dengue NS5, PfPK9, and HSF-1 [1]. This selectivity profile is derived from direct enzyme inhibition assays and contrasts with class-level inferences drawn from other FASN inhibitors (e.g., C75), which are known to exhibit off-target activities including activation of CPT1A, a critical regulator of fatty acid oxidation [2]. The absence of inhibition against ACC is particularly notable, as ACC functions immediately upstream of FASN in the lipogenic pathway, and its co-inhibition would confound interpretation of FASN-specific metabolic flux analyses [3].

Chemical Proteomics Off-Target Profiling Kinase Selectivity

Cellular Cytotoxicity Differential: Reduced Toxicity of Fasnall vs. C75 in Non-Tumorigenic MCF10A Cells

In a direct comparative assessment of anti-proliferative activity against the non-tumorigenic breast epithelial cell line MCF10A, Fasnall exhibited significantly reduced cytotoxicity compared to the widely used FASN inhibitor C75 [1]. While both compounds completely blocked proliferation in multiple breast cancer cell lines at 50 µM via apoptosis induction, C75 produced greater toxicity in the non-cancerous MCF10A control line . This differential cytotoxicity profile in non-malignant cells is critical for establishing an experimental window where FASN inhibition preferentially impacts transformed cells. In contrast, orlistat, another FASN inhibitor, has been reported to exhibit broad cytotoxicity independent of FASN expression due to off-target effects on other serine hydrolases [2].

Cancer Cell Biology Therapeutic Index Breast Cancer Models

In Vivo Survival Benefit: Fasnall Doubles Median Survival in MMTV-Neu HER2+ Breast Cancer Model

In a preclinical efficacy study using the MMTV-Neu transgenic mouse model of HER2+ breast cancer, Fasnall administered via intraperitoneal injection at 15 mg/kg twice weekly significantly prolonged median survival compared to vehicle-treated controls [1]. Mice receiving Fasnall survived for an average of 63 days, representing a >2-fold extension relative to the untreated control group [2]. Additionally, after three weeks of treatment, tumor volumes in Fasnall-treated mice were approximately two-thirds the size of those in the control cohort . This in vivo survival benefit constitutes a quantitative benchmark for evaluating the translational potential of FASN inhibition in HER2-driven malignancies.

Translational Oncology HER2+ Breast Cancer In Vivo Pharmacology

Carboplatin Combination Synergy: Fasnall Increases Objective Response Rate from 25% to 88% in Murine HER2+ Tumors

In the MMTV-Neu murine model, the combination of Fasnall (50 mg/kg i.p., once weekly) with carboplatin produced a marked improvement in the objective response rate of stable disease compared to carboplatin monotherapy [1]. Specifically, the stable disease rate increased from 25% with carboplatin alone to 88% when Fasnall was co-administered [2]. Furthermore, the Fasnall plus carboplatin combination demonstrated enhanced tumor shrinkage and superior survival extension relative to either single-agent treatment . This quantitative evidence supports the use of Fasnall as a chemosensitizing agent in preclinical combination regimens targeting HER2+ breast cancer.

Combination Therapy Chemosensitization HER2+ Breast Cancer

Fasnall Benzenesulfonate: Defined Research Application Scenarios Based on Quantitative Evidence


Investigating FASN-Dependent Lipidomic Reprogramming Without Confounding Off-Target Metabolic Effects

Fasnall is optimally suited for experiments requiring selective FASN inhibition without concomitant modulation of upstream (ACC) or parallel (AMPK, CPT1A) metabolic regulators. Its demonstrated absence of inhibitory activity against a panel of 11 nucleotide- and co-factor-binding proteins, including ACC, AMPKα/γ, and Hsp90 [1], enables cleaner interpretation of FASN-specific contributions to cellular lipidomic changes, ceramide accumulation, and lipid droplet formation in cancer cells . This contrasts with tool compounds like C75, which activate CPT1A and alter fatty acid oxidation independently of FASN inhibition, potentially confounding metabolic flux analyses [2].

Preclinical Evaluation of FASN Inhibition as Monotherapy in HER2+ Breast Cancer Models

Fasnall has established quantitative in vivo efficacy benchmarks in the MMTV-Neu transgenic mouse model of HER2+ breast cancer, including a >2-fold extension of median survival (63 days vs. control) and ~33% tumor volume reduction at 3 weeks with 15 mg/kg twice-weekly i.p. dosing [3][4]. Researchers investigating the therapeutic potential of FASN blockade in HER2-driven malignancies can utilize Fasnall as a validated tool compound with published survival and tumor growth inhibition data, facilitating direct comparison with novel FASN inhibitors or alternative therapeutic modalities .

Exploring FASN Inhibition as a Chemosensitization Strategy in Combination with Platinum-Based Agents

Fasnall is specifically indicated for preclinical studies examining the chemosensitizing effects of FASN inhibition when combined with carboplatin. Published combination data demonstrate that co-administration of Fasnall (50 mg/kg i.p., once weekly) with carboplatin increases the objective stable disease response rate from 25% to 88% in the MMTV-Neu HER2+ breast cancer model [5]. This substantial 63 percentage-point improvement in response rate provides a quantitative rationale for employing Fasnall in mechanistic studies investigating how de novo lipogenesis blockade enhances tumor cell sensitivity to DNA-damaging chemotherapeutic agents .

Dose-Response Studies Requiring Moderate Potency to Avoid Complete FASN Pathway Ablation

For experimental designs that necessitate partial rather than complete inhibition of FASN enzymatic activity, Fasnall (biochemical IC50 = 3.71 µM) offers a practical potency window compared to ultra-potent inhibitors such as IPI-9119 (IC50 = 0.3 nM) or TVB-2640 (IC50 = 0.044–0.052 µM) [6][7]. The ~71–84× lower biochemical potency of Fasnall relative to TVB-2640 allows researchers to establish graded dose-response curves that reveal adaptive metabolic responses and compensatory pathway activation without the binary 'on/off' effects that sub-nanomolar inhibitors may induce at standard working concentrations [8]. This characteristic is particularly valuable for studying the kinetics of FASN-dependent processes and for identifying therapeutic windows in normal vs. malignant tissues [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fasnall benzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.